2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Description
Chemical Structure: The compound features a phenoxy backbone substituted with bromo (Br), formyl (CHO), and methoxy (OCH₃) groups at positions 5, 4, and 2, respectively. The acetamide moiety is linked to a 4-methylphenyl group (Fig. 1).
Properties
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-17(21)10-23-16-8-14(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBGTXBMMHNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168689 | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-06-3 | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of 2-methoxybenzaldehyde to introduce the bromo group at the 5-position. The final step involves the reaction of the intermediate with N-(4-methylphenyl)acetamide under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The formyl group can be reduced to a hydroxyl group, forming an alcohol.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles can be used to substitute the bromo group, depending on the desired functional group.
Major Products Formed
Oxidation: : 2-(5-bromo-4-carboxy-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Reduction: : 2-(5-bromo-4-hydroxy-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Substitution: : The product will vary based on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties and potential therapeutic uses.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenoxy Acetamides
Key structural analogs differ in substituents on the phenoxy ring and the acetamide-linked aromatic group.
Table 1: Substituent Comparison of Selected Acetamide Derivatives
Key Observations :
Substituent Effects on Polarity: The target compound’s bromo and formyl groups increase molecular weight and polarity compared to fluorinated analogs (e.g., compound 30).
Synthetic Challenges :
Pharmacological Potential and Bioactivity
Table 2: Bioactivity of Related Acetamides
Mechanistic Insights :
Physicochemical and Structural Analysis
Melting Points and Crystallinity:
- Analogs with similar mass (e.g., compound 30: 75°C) suggest the target may exhibit a melting point within 70–85°C, typical for crystalline acetamides.
Chirality and Optical Activity:
- Unlike compound 32 ($$α$$ ²²D = +61.1°), the target lacks reported chiral centers, simplifying synthetic and purification processes.
Biological Activity
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known by its CAS number 832674-06-3, is a compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C17H16BrNO4
- Molecular Weight: 378.22 g/mol
- Canonical SMILES: CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC
The compound features a brominated phenoxy group attached to an acetamide moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas, particularly in cancer and antimicrobial treatments. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms.
- Case Study: A study demonstrated that derivatives of phenylacetamides showed cytotoxic effects against various cancer cell lines, suggesting that the structural components of this compound could similarly affect tumor growth .
Antimicrobial Properties
Preliminary research indicates that the compound may possess antimicrobial activity:
- Research Findings: Similar compounds have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the bromine atom and methoxy group may enhance the lipophilicity and membrane permeability of the molecule, facilitating its antimicrobial action .
The biological mechanisms underlying the activity of this compound are not fully elucidated. However, potential mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or bacterial survival.
- Receptor Interaction: It could interact with various receptors, leading to downstream effects that promote apoptosis or inhibit growth signals.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-Bromo-4-formyl-2-methoxyphenol | High | Antimicrobial |
| N-(2-Methoxyphenyl)acetamide | Moderate | Anticancer |
| 4-(5-Bromo-4-formyl-2-methoxyphenoxy)butanenitrile | High | Cytotoxic |
Q & A
Q. What are the recommended synthetic routes for 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination and formylation of a substituted phenol precursor to introduce the 5-bromo-4-formyl-2-methoxyphenoxy moiety .
- Step 2 : Coupling with chloroacetyl chloride or bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity. Monitor reaction progress using TLC and confirm structure via NMR .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR : Critical for verifying substituent positions (e.g., bromine, formyl, methoxy groups) and acetamide linkage. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 168–170 ppm are diagnostic .
- FT-IR : Confirm presence of formyl (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇BrNO₄ requires [M+H]⁺ at m/z 416.0352) .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, or assess antimicrobial activity via broth microdilution (MIC values) .
- Enzyme inhibition : Evaluate interactions with kinases or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., overlapping peaks) be resolved during structural characterization?
- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the formyl group and adjacent aromatic protons .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotameric equilibria in the acetamide group) .
Q. What strategies optimize the reaction yield during the coupling step of the phenoxyacetamide moiety?
- Catalyst selection : Use EDCI/HOBt or DCC for efficient amide bond formation, minimizing side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates. Microwave-assisted synthesis can reduce reaction time .
- Stoichiometric control : Maintain a 1.2:1 molar ratio of phenol derivative to acetamide precursor to drive the reaction to completion .
Q. How can computational modeling predict the compound’s bioactivity and guide SAR studies?
- Molecular docking (AutoDock, Schrödinger) : Simulate binding to targets like EGFR or PARP using crystal structures from the PDB. Focus on interactions between the bromo-formyl group and hydrophobic enzyme pockets .
- QSAR models : Train models on analogs (e.g., halogen-substituted acetamides) to correlate substituent electronic properties (Hammett σ) with bioactivity .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent volume, catalyst loading) and identify critical quality attributes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
